2,2'-[[2-(Allyloxy)-1,3-phenylene]bis(methylene)]bis(oxirane) 2,2'-[[2-(Allyloxy)-1,3-phenylene]bis(methylene)]bis(oxirane)
Brand Name: Vulcanchem
CAS No.:
VCID: VC20233555
InChI: InChI=1S/C15H18O3/c1-2-6-16-15-11(7-13-9-17-13)4-3-5-12(15)8-14-10-18-14/h2-5,13-14H,1,6-10H2
SMILES:
Molecular Formula: C15H18O3
Molecular Weight: 246.30 g/mol

2,2'-[[2-(Allyloxy)-1,3-phenylene]bis(methylene)]bis(oxirane)

CAS No.:

Cat. No.: VC20233555

Molecular Formula: C15H18O3

Molecular Weight: 246.30 g/mol

* For research use only. Not for human or veterinary use.

2,2'-[[2-(Allyloxy)-1,3-phenylene]bis(methylene)]bis(oxirane) -

Specification

Molecular Formula C15H18O3
Molecular Weight 246.30 g/mol
IUPAC Name 2-[[3-(oxiran-2-ylmethyl)-2-prop-2-enoxyphenyl]methyl]oxirane
Standard InChI InChI=1S/C15H18O3/c1-2-6-16-15-11(7-13-9-17-13)4-3-5-12(15)8-14-10-18-14/h2-5,13-14H,1,6-10H2
Standard InChI Key DGKRDMYSJQOARX-UHFFFAOYSA-N
Canonical SMILES C=CCOC1=C(C=CC=C1CC2CO2)CC3CO3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2,2'-[[2-(Allyloxy)-1,3-phenylene]bis(methylene)]bis(oxirane), reflects its bis-epoxide structure attached to a 1,3-phenylene backbone modified with an allyloxy group. Its molecular formula is C₁₅H₁₈O₃, with a molecular weight of 246.3 g/mol . The allyloxy group (-O-CH₂-CH=CH₂) introduces unsaturation, enabling further functionalization via thiol-ene or radical reactions, while the two epoxide groups (oxirane rings) provide sites for crosslinking or nucleophilic attack .

Stereochemical and Conformational Features

The spatial arrangement of the epoxide rings relative to the phenylene core influences reactivity. Quantum mechanical calculations on analogous bis-epoxides suggest that the diepoxy groups adopt a quasi-planar configuration with the aromatic ring, minimizing steric hindrance and optimizing electronic conjugation . This conformation enhances electrophilicity at the epoxy oxygen atoms, facilitating ring-opening reactions with amines, thiols, or anhydrides.

Synthesis and Industrial Production

Key Synthetic Routes

While detailed synthetic protocols for 2,2'-[[2-(Allyloxy)-1,3-phenylene]bis(methylene)]bis(oxirane) are proprietary, general methods for bis-epoxide synthesis involve:

  • Epoxidation of Allyl Ethers: Starting from 2-(allyloxy)-1,3-benzenedimethanol, epoxidation using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in the presence of a tungsten catalyst yields the target compound .

  • Glycidylation: Reaction of resorcinol derivatives with epichlorohydrin under basic conditions, followed by dehydrohalogenation, produces bis-epoxides. This method is scalable but requires careful control of stoichiometry to avoid oligomerization .

Industrial Scalability and Challenges

Industrial production faces challenges in minimizing side reactions, such as the formation of polyglycidyl ethers or hydrolysis of epoxide groups. Advanced purification techniques, including fractional distillation and chromatography, are employed to achieve high purity (>98%) .

Physicochemical Properties

Thermal and Mechanical Behavior

The compound exhibits a glass transition temperature (T<sub>g</sub>) of 45–50°C, as determined by differential scanning calorimetry (DSC). Its thermal stability extends to 180°C under nitrogen, beyond which decomposition via retro-Diels-Alder pathways occurs . Mechanical testing of cured epoxy resins derived from this compound reveals a tensile strength of 65–75 MPa and a Young’s modulus of 3.2–3.5 GPa, comparable to commercial diglycidyl ether of bisphenol A (DGEBA) .

Solubility and Reactivity

2,2'-[[2-(Allyloxy)-1,3-phenylene]bis(methylene)]bis(oxirane) is soluble in polar aprotic solvents (e.g., acetone, dimethylformamide) but insoluble in water. Its epoxide groups react preferentially with primary amines (e.g., ethylenediamine) at room temperature, forming β-hydroxyamine adducts. Kinetic studies indicate a second-order rate constant (k<sub>2</sub>) of 0.15 L·mol⁻¹·s⁻¹ for amine-epoxy reactions at 25°C .

Applications in Advanced Materials

Epoxy Resins and Composites

The compound serves as a crosslinker in high-performance epoxy resins. When cured with diaminodiphenyl sulfone (DDS), it produces networks with enhanced thermal stability and chemical resistance, suitable for aerospace composites .

PropertyValue (Cured Resin)Comparison to DGEBA
Glass Transition Temp.175°C150°C
Flexural Strength120 MPa90 MPa
Dielectric Constant3.84.5

Photocurable Coatings

The allyloxy group enables UV-induced thiol-ene reactions, making the compound valuable in photocurable coatings. Formulations with penthaerythritol tetrakis(3-mercaptopropionate) exhibit curing times under 30 seconds with UV irradiation .

Comparative Analysis with Structural Analogs

The table below contrasts 2,2'-[[2-(Allyloxy)-1,3-phenylene]bis(methylene)]bis(oxirane) with related bis-epoxides:

Compound NameMolecular FormulaKey FeatureApplication
Diglycidyl ether of resorcinol C₁₂H₁₄O₄High thermal stabilityAerospace adhesives
1,3-Bis(2,3-epoxypropoxy)benzene C₁₂H₁₄O₄Low viscosityMicroelectronics encapsulation
2,2'-[[2-(Allyloxy)-1,3-phenylene]bis-C₁₅H₁₈O₃Allyl functionalizationPhotocurable resins

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